Ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate is a chemical compound with the molecular formula and a molecular weight of approximately 241.27 g/mol. This compound is categorized as an organic molecule featuring a cyano group and is derived from tetrahydroisoquinoline, a structure commonly found in various natural products and pharmaceuticals. The compound is of interest in medicinal chemistry due to its potential biological activities.
Ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate falls under the classification of organic compounds, specifically within the categories of esters and nitriles. Its structure indicates it may exhibit properties relevant to pharmacology and medicinal chemistry.
The synthesis of ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate can involve several methods. One common approach is through the condensation reaction between ethyl acetate and an appropriate cyano derivative of tetrahydroisoquinoline.
The molecular structure of ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate features:
The compound's structural data can be represented in various formats such as SMILES and InChI codes for computational modeling and database searches:
CC(=O)C(C#N)=C(N1CCCCC1)C(=O)OInChI=1S/C13H15N2O2/c1-4-15-12(14)11(16)10(13)8-6-5-7-9(8)17/h5-7H,4H2,1H3/b11-10+Ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate can participate in various chemical reactions typical for nitriles and esters:
These reactions often require specific conditions such as temperature control, pH adjustments, and catalyst presence for optimal yields.
Research into similar compounds suggests potential interactions with neurotransmitter systems or as modulators in various biochemical pathways.
The physical properties of ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate include:
Chemical properties include:
Ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate has potential applications in:
This compound represents a promising area for further research due to its unique structural features and potential biological activities.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5